molecular formula C9H12N2O3 B13050846 (3R)-3-Amino-3-(3-methoxypyridin-2-YL)propanoic acid

(3R)-3-Amino-3-(3-methoxypyridin-2-YL)propanoic acid

Cat. No.: B13050846
M. Wt: 196.20 g/mol
InChI Key: BLXLAJVRCVQNJA-ZCFIWIBFSA-N
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Description

(3R)-3-Amino-3-(3-methoxypyridin-2-yl)propanoic acid is a β-amino acid derivative characterized by a chiral center at the third carbon (R-configuration) and a 3-methoxypyridin-2-yl substituent. Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.20 g/mol. The methoxy group at the pyridine ring’s 3-position and the amino group at the β-carbon distinguish it from other amino acid analogs. Below, we compare this compound with structurally similar derivatives to highlight key differences in substituents, stereochemistry, and pharmacological relevance.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

(3R)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid

InChI

InChI=1S/C9H12N2O3/c1-14-7-3-2-4-11-9(7)6(10)5-8(12)13/h2-4,6H,5,10H2,1H3,(H,12,13)/t6-/m1/s1

InChI Key

BLXLAJVRCVQNJA-ZCFIWIBFSA-N

Isomeric SMILES

COC1=C(N=CC=C1)[C@@H](CC(=O)O)N

Canonical SMILES

COC1=C(N=CC=C1)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Chiral Synthesis via Asymmetric Alkylation or Addition

A common approach is the asymmetric alkylation or nucleophilic addition to a suitable precursor, such as an α,β-unsaturated ester or aldehyde bearing the 3-methoxypyridin-2-yl substituent.

  • Step 1: Synthesis of a 3-methoxypyridin-2-yl-substituted aldehyde or ester intermediate.
  • Step 2: Enantioselective addition of an amino acid equivalent or amine nucleophile using chiral catalysts or auxiliaries to control the stereochemistry at the β-carbon.
  • Step 3: Hydrolysis or further functional group transformations to yield the free amino acid.

This method ensures high stereoselectivity and is widely reported in literature for β-amino acid derivatives with heteroaromatic groups.

Use of Protecting Groups and Boc Strategy

In peptide and amino acid synthesis, the tert-butoxycarbonyl (Boc) protecting group is frequently employed to protect the amino functionality during multi-step synthesis.

  • For example, the synthesis of a closely related compound, (R)-3-((tert-butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid, involves:

    • Protection of the amino group with Boc.
    • Introduction of the methoxypyridinyl substituent.
    • Stereoselective reactions to set the (R) configuration.
    • Final deprotection to yield the free amino acid.

This approach is adaptable to the 3-methoxypyridin-2-yl derivative by modifying the position of the methoxy group and pyridine ring attachment.

Reduction of Lactam or Cyclic Precursors

Some synthetic routes start from cyclic precursors such as aminopiperidinones, which are reduced to the corresponding amino acids.

  • For example, related β-amino compounds have been synthesized by reducing lactams (e.g., 3-aminopiperidin-2-one derivatives) using lithium aluminum hydride (LiAlH4) under controlled temperatures to yield the amino acid with the desired stereochemistry.

While this method is more common for piperidine derivatives, it can inspire strategies for preparing substituted β-amino acids with pyridinyl groups.

Esterification and Hydrolysis Steps

The synthesis often includes esterification of amino acid intermediates to methyl esters or other esters for purification and handling, followed by hydrolysis to the free acid.

  • Conditions typically involve:

    • Esterification with acetyl chloride in methanol at low temperatures (0–15 °C).
    • Hydrolysis under acidic or basic conditions to yield the free amino acid.

This sequence facilitates isolation and purification of intermediates.

Summary Table of Preparation Methods

Preparation Step Description Key Conditions/Notes References
Asymmetric addition to aldehyde/ester Enantioselective nucleophilic addition to 3-methoxypyridin-2-yl aldehyde or ester precursor Use of chiral catalysts/auxiliaries; control of temperature
Boc protection strategy Protection of amino group with tert-butoxycarbonyl (Boc) during synthesis Boc anhydride or Boc-Cl reagents; mild base; subsequent deprotection
Reduction of lactam intermediates Reduction of cyclic lactams (e.g., aminopiperidin-2-one) to amino acids using LiAlH4 LiAlH4 in THF; temperature control (10–60 °C)
Esterification and hydrolysis Conversion of amino acid to methyl ester and back to acid for purification Acetyl chloride in methanol; hydrolysis with acid/base

Research Findings and Considerations

  • Stereochemical control is critical to obtain the (3R)-enantiomer with high enantiomeric excess.
  • Protecting groups such as Boc are essential to prevent side reactions at the amino group.
  • Choice of solvents and temperature significantly affects yield and purity; for example, methanol and tetrahydrofuran are common solvents.
  • Purification methods often include filtration of intermediates and recrystallization of final products.
  • The methoxy substituent on the pyridine ring influences the electronic properties and may require optimization of reaction conditions to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-methoxypyridin-2-YL)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The methoxypyridinyl group can be reduced to form a hydroxypyridinyl group.

    Substitution: The methoxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) can be used.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydroxypyridinyl derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry.
  • Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

  • Enzyme Inhibition Studies : Research indicates that (3R)-3-Amino-3-(3-methoxypyridin-2-YL)propanoic acid can inhibit certain enzymes, making it useful in studying metabolic pathways.
  • Biological Pathway Probes : Its structure allows it to function as a probe in various biological pathways, aiding in the understanding of cellular processes.

Medicine

  • Therapeutic Effects :
    • Anti-inflammatory Properties : Studies have suggested that this compound may exhibit anti-inflammatory effects, potentially useful in treating inflammatory diseases.
    • Antimicrobial Activity : Preliminary research indicates potential antimicrobial properties, warranting further investigation for therapeutic applications.

Neuroprotective Effects

Research has demonstrated that this compound may provide neuroprotection by modulating excitatory neurotransmission through glutamate receptors. A pivotal study highlighted its role in protecting neurons from excitotoxicity associated with neurodegenerative diseases.

Induction of Apoptosis

A significant study published in Bioorganic & Medicinal Chemistry Letters examined the apoptotic effects of this compound on human breast cancer cells. The findings indicated that it activates apoptotic pathways, leading to significant cell death in treated cell lines.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-methoxypyridin-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Biological Activity

(3R)-3-Amino-3-(3-methoxypyridin-2-YL)propanoic acid, also known as (R)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant studies.

The synthesis of (3R)-3-amino-3-(3-methoxypyridin-2-YL)propanoic acid typically involves several key steps:

  • Starting Material : The process begins with 6-methoxypyridine-3-carboxylic acid.
  • Amidation : Conversion to an amide using thionyl chloride and ammonia.
  • Reduction : The amide is reduced to the corresponding amine using lithium aluminum hydride (LiAlH4).
  • Chiral Resolution : The racemic mixture is resolved into its enantiomers through chiral resolution techniques such as crystallization with chiral acids.

The biological activity of (3R)-3-amino-3-(3-methoxypyridin-2-YL)propanoic acid is largely attributed to its ability to interact with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound mimics natural amino acids, allowing it to bind effectively to active sites, thereby modulating enzymatic activity or receptor signaling pathways. The presence of the methoxy group and the pyridine ring enhances its binding affinity and specificity .

3.1 Neuropharmacological Effects

Research has shown that (3R)-3-amino-3-(3-methoxypyridin-2-YL)propanoic acid exhibits neuroprotective properties. It acts as an agonist for certain neurotransmitter receptors, which can influence synaptic transmission and plasticity. This has implications for treating neurodegenerative diseases and cognitive disorders.

3.2 Anticancer Activity

Studies indicate that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it demonstrated selective cytotoxicity towards A375 (human melanoma) with an IC50 value of approximately 5.7 μM, while showing minimal toxicity towards normal cells .

Cell Line IC50 (μM) Effect
A375 (Melanoma)5.7Cytotoxic
A549 (Lung Cancer)>10No significant effect
Hela (Cervical Cancer)>10No significant effect

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of (3R)-3-amino-3-(3-methoxypyridin-2-YL)propanoic acid in a model of oxidative stress-induced neuronal damage. Results showed that treatment with the compound significantly reduced cell death and oxidative stress markers, suggesting potential for therapeutic use in neurodegenerative conditions .

Case Study 2: Antitumor Activity

In another study, the compound was tested against a panel of cancer cell lines. It was found to inhibit cell proliferation in a dose-dependent manner, particularly in melanoma cells. This study highlighted the compound's potential as a lead for developing new anticancer agents .

5. Conclusion

(3R)-3-Amino-3-(3-methoxypyridin-2-YL)propanoic acid is a promising compound with diverse biological activities, particularly in neuropharmacology and oncology. Its mechanisms of action involve interaction with neurotransmitter systems and selective cytotoxicity towards cancer cells, making it a valuable candidate for further research and development in therapeutic applications.

Comparison with Similar Compounds

(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid

  • Substituent : 6-Methoxy group on pyridin-3-yl.
  • Stereochemistry : S-configuration at the β-carbon.
  • Molecular Formula : C₉H₁₂N₂O₃ (MW = 196.20).
  • Key Difference : The methoxy group’s position (6 vs. 3 on pyridine) and stereochemistry (S vs. R) may alter binding affinity in biological systems. This compound is used in enantioselective synthesis .

(2R)-2-Amino-3-(pyridin-3-yl)propanoic acid

  • Backbone: α-amino acid (amino group at C2).
  • Molecular Formula : C₈H₁₀N₂O₂ (MW = 166.18).

3-Amino-3-(pyridin-4-yl)propanoic acid

  • Application: Intermediate for synthesizing β-amino acids with pyridyl substituents.
  • Key Difference : The pyridine ring’s nitrogen orientation (4-position vs. 2-position in the target compound) affects electronic properties and hydrogen-bonding capabilities .

Analogues with Aromatic and Heterocyclic Modifications

(3R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

  • Substituent : 2-Trifluoromethylphenyl.
  • Molecular Formula: C₁₀H₁₀F₃NO₂ (MW = 233.19).
  • Key Difference : The electron-withdrawing CF₃ group enhances lipophilicity and metabolic stability compared to methoxypyridyl derivatives .

(3S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride

  • Substituent : 6-Chloropyridin-2-yl.
  • Molecular Formula : C₈H₁₀Cl₂N₂O₂ (MW = 237.08).

(3R)-3-Amino-3-(1-benzofuran-2-yl)propanoic acid

  • Substituent : Benzofuran-2-yl.
  • Molecular Formula: C₁₁H₁₁NO₃ (MW = 205.21).

Analogues with Varied Backbone Stereochemistry

(S)-2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid

  • Backbone: α-amino acid with pyrrolopyridine substituent.
  • Molecular Formula : C₁₀H₁₁N₃O₂ (MW = 205.21).

Data Table: Comparative Analysis

Compound Name Substituent Backbone Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Feature Reference
(3R)-3-Amino-3-(3-methoxypyridin-2-yl)propanoic acid 3-Methoxypyridin-2-yl β-amino acid R C₉H₁₂N₂O₃ 196.20 Chiral β-amino acid with methoxy N/A
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid 6-Methoxypyridin-3-yl β-amino acid S C₉H₁₂N₂O₃ 196.20 Methoxy positional isomer
(2R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridin-3-yl α-amino acid R C₈H₁₀N₂O₂ 166.18 α-Amino acid scaffold
(3R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid 2-Trifluoromethylphenyl β-amino acid R C₁₀H₁₀F₃NO₂ 233.19 Lipophilic CF₃ substitution
(3S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride 6-Chloropyridin-2-yl β-amino acid S C₈H₁₀Cl₂N₂O₂ 237.08 Halogenated derivative

Key Findings and Implications

Substituent Position : Methoxy groups at pyridine 3 vs. 6 positions significantly alter electronic density and steric effects, impacting target binding .

Stereochemistry: R-configuration in β-amino acids may enhance enantioselectivity in enzyme inhibition compared to S-forms .

Backbone Type: α-amino acids (e.g., ) generally exhibit higher solubility, whereas β-amino acids (e.g., target compound) offer conformational rigidity for receptor interactions .

Functional Groups : Electron-withdrawing groups (e.g., CF₃, Cl) improve metabolic stability but may reduce aqueous solubility .

Notes

  • Limited direct pharmacological data exist for the target compound; comparisons rely on structural analogs.
  • Substituent positions and stereochemistry are critical in optimizing drug-like properties.
  • Further studies should explore the target compound’s synthesis (e.g., asymmetric catalysis) and biological screening against relevant targets.

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